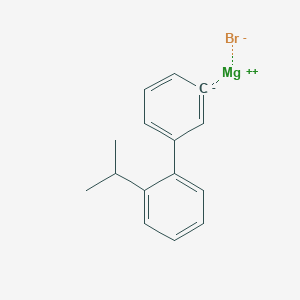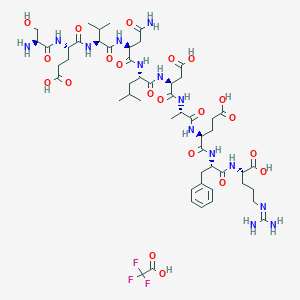
N-Butyl-N,N',N'-trimethylsulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a peptide with the molecular formula C50H78N14O19·C2HF3O2 and a molecular weight of 1293.27 . This compound is significant in the study of amyloid beta proteins, which are associated with neurodegenerative diseases such as Alzheimer’s disease.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Asn670,Leu671)-Amyloid beta/A4 Protein Precursor770 (667-676) trifluoroacetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: The final peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers.
Industrial Production Methods
Industrial production of peptides like (Asn670,Leu671)-Amyloid beta/A4 Protein Precursor770 (667-676) trifluoroacetate salt involves large-scale SPPS. Automated peptide synthesizers are used to enhance efficiency and reproducibility. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
(Asn670,Leu671)-Amyloid beta/A4 Protein Precursor770 (667-676) trifluoroacetate salt can undergo various chemical reactions, including:
Oxidation: This reaction can modify methionine residues within the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of different amino acid derivatives during SPPS.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids.
Applications De Recherche Scientifique
(Asn670,Leu671)-Amyloid beta/A4 Protein Precursor770 (667-676) trifluoroacetate salt is widely used in scientific research, particularly in the fields of:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of amyloid beta proteins in cellular processes.
Medicine: Researching the mechanisms of neurodegenerative diseases like Alzheimer’s disease.
Industry: Developing diagnostic tools and therapeutic agents targeting amyloid beta proteins.
Mécanisme D'action
The compound exerts its effects by interacting with cellular receptors and enzymes involved in the formation and clearance of amyloid beta plaques. The molecular targets include:
Amyloid precursor protein (APP): The peptide is derived from the cleavage of APP.
Beta-secretase and gamma-secretase: Enzymes that process APP to produce amyloid beta peptides.
Cellular pathways: Involvement in pathways related to neuroinflammation and synaptic function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Asn670,Leu671)-Amyloid beta/A4 Protein Precursor770 (667-676): Similar in structure but without the trifluoroacetate salt.
Amyloid beta (1-42): A longer peptide fragment associated with Alzheimer’s disease.
Amyloid beta (1-40): Another variant of the amyloid beta peptide.
Uniqueness
(Asn670,Leu671)-Amyloid beta/A4 Protein Precursor770 (667-676) trifluoroacetate salt is unique due to its specific sequence and the presence of the trifluoroacetate salt, which can influence its solubility and stability.
This detailed article provides a comprehensive overview of the compound MFCD03787947, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C52H79F3N14O21 |
|---|---|
Poids moléculaire |
1293.3 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C50H78N14O19.C2HF3O2/c1-23(2)18-31(60-47(80)33(20-35(52)66)63-48(81)39(24(3)4)64-43(76)29(14-16-37(69)70)58-41(74)27(51)22-65)45(78)62-34(21-38(71)72)44(77)56-25(5)40(73)57-28(13-15-36(67)68)42(75)61-32(19-26-10-7-6-8-11-26)46(79)59-30(49(82)83)12-9-17-55-50(53)54;3-2(4,5)1(6)7/h6-8,10-11,23-25,27-34,39,65H,9,12-22,51H2,1-5H3,(H2,52,66)(H,56,77)(H,57,73)(H,58,74)(H,59,79)(H,60,80)(H,61,75)(H,62,78)(H,63,81)(H,64,76)(H,67,68)(H,69,70)(H,71,72)(H,82,83)(H4,53,54,55);(H,6,7)/t25-,27-,28-,29-,30-,31-,32-,33-,34-,39-;/m0./s1 |
Clé InChI |
FUWCPONOOPHJPH-ZICCQVOWSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


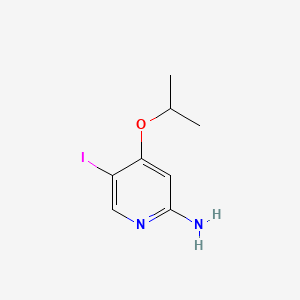

![7-Methylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B14887950.png)
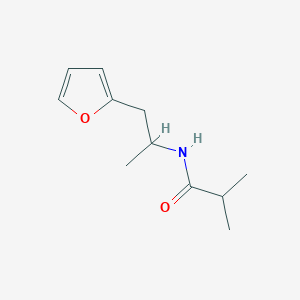
![(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14887961.png)



![5'-Bromo-4'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14887978.png)
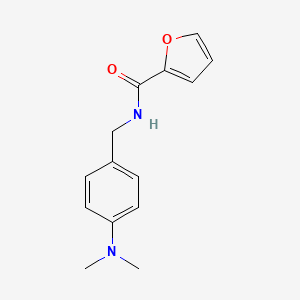
![2-Cyclopropyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14887990.png)
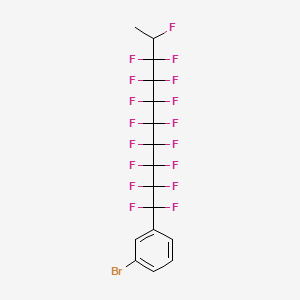
![Rel-(1R,6S)-8-(1-phenylethyl)-3,8-diazabicyclo[4.2.0]octane](/img/structure/B14888000.png)
